ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate
CAS No.: 1207035-13-9
Cat. No.: VC6982282
Molecular Formula: C18H24N4O5S2
Molecular Weight: 440.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207035-13-9 |
|---|---|
| Molecular Formula | C18H24N4O5S2 |
| Molecular Weight | 440.53 |
| IUPAC Name | ethyl 2-[2-[[2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C18H24N4O5S2/c1-4-27-17(24)7-13-9-28-18(19-13)20-16(23)8-15-11(2)21-22(12(15)3)14-5-6-29(25,26)10-14/h9,14H,4-8,10H2,1-3H3,(H,19,20,23) |
| Standard InChI Key | XFQAEVWTWCAWOU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C |
Introduction
Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound belonging to the thiophene derivatives category. Its molecular formula is C₁₅H₁₈N₄O₄S₂, indicating a structure that includes both thiazole and pyrazole moieties, which are known for their biological activity. This compound is of interest in medicinal chemistry and organic synthesis due to its diverse chemical and biological properties.
Synthesis
The synthesis of Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic synthesis. The process often includes the use of bases like triethylamine and solvents such as dichloromethane to facilitate transformations under controlled temperatures.
Synthesis Steps:
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Starting Materials: Thiophene and pyrazole derivatives.
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Reaction Conditions: Use of bases (e.g., triethylamine), solvents (e.g., dichloromethane), and controlled temperatures.
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Chemical Transformations: Involves amide and ester formation reactions.
Biological Activity
Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate acts as an activator of G protein-gated inwardly rectifying potassium channels (GIRK). This interaction is crucial for modulating cellular excitability by facilitating potassium ion flow across cell membranes. The sulfone group plays a significant role in binding to the channel's active site.
Biological Activity Key Points:
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Mechanism of Action: Activates GIRK channels.
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Role of Sulfone Group: Essential for binding to the channel's active site.
Potential Applications
Given its biological activity and chemical properties, this compound has potential applications in drug development and as a building block for synthesizing other complex molecules. Its unique structure makes it suitable for further chemical transformations to explore derivatives with enhanced biological activities.
Potential Applications Overview:
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Drug Development: Potential as a lead compound.
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Synthetic Building Block: Useful for creating complex molecules.
Comparison with Similar Compounds
Other thiophene derivatives, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown promise in anti-inflammatory activities through inhibition of 5-lipoxygenase (5-LOX) . This highlights the diverse biological activities of thiophene-based compounds.
Comparison Table:
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate | GIRK channel activator | Drug development, synthetic building block |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | 5-LOX inhibitor | Anti-inflammatory |
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